5,5-Dimethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is an organic compound with significant relevance in scientific research. It is classified under the category of naphthalene derivatives, characterized by the presence of both a carboxylic acid and a ketone functional group. The compound's molecular formula is , and it has a molecular weight of approximately 204.22 g/mol. The compound is often used as a building block in organic synthesis and has potential applications in pharmaceuticals and agrochemicals.
The compound is cataloged under various chemical databases, including PubChem and the Chemical Book. Its Chemical Abstracts Service (CAS) number is 57678-46-3, which aids in its identification across different scientific literature and databases.
5,5-Dimethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid falls under the classification of organic compounds due to its carbon-based structure. It is specifically categorized as a polycyclic aromatic compound because of its naphthalene core structure.
The synthesis of 5,5-Dimethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. A common method involves the oxidation of the corresponding naphthalene derivative using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The process typically includes the following steps:
The reaction conditions such as temperature, time, and concentration of reagents are critical for achieving high yields and purity of the final product. For instance, maintaining a temperature below 60°C during oxidation can prevent overoxidation and degradation of sensitive functional groups.
The molecular structure of 5,5-Dimethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid features a fused bicyclic system typical of naphthalene derivatives. The compound contains:
The structural representation can be denoted by its canonical SMILES notation: COC(=O)C1=CC2=C(C=C1)C(=O)CCC2
.
The InChI key for this compound is QMICDTYERUBTNO-UHFFFAOYSA-N
, which serves as a unique identifier for chemical substances.
5,5-Dimethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can participate in various chemical reactions typical for carboxylic acids and ketones:
These reactions are influenced by factors such as solvent choice, temperature, and the presence of catalysts or inhibitors that can affect reaction rates and product distribution.
The mechanism by which 5,5-Dimethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid exerts its effects in biological systems is primarily linked to its ability to interact with specific enzymes or receptors due to its structural features:
Studies have indicated that compounds with similar structures exhibit various biological activities including anti-inflammatory and antimicrobial properties.
5,5-Dimethyl-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5